![molecular formula C21H14ClN3O4S B12346569 methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)
methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic heterocyclic compound featuring a chromene backbone fused with a thiazole carbamoyl group and a substituted benzoate ester. Its Z-configuration at the imine linkage and the presence of electron-withdrawing chlorine and thiazole groups contribute to its unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the reaction of thiourea with a halogenated ketone under acidic conditions. The chromenylidene moiety is then synthesized via a condensation reaction involving a suitable aldehyde and a phenol derivative. Finally, the benzoate ester is introduced through esterification using methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and chromenylidene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chromenylidene moiety may also play a role in binding to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis with key examples:
Chromene-Based Analogs
Chromene derivatives are widely studied for their biological activity. A notable analog is methyl 3-[(6-chloro-2H-chromen-3-yl)amino]benzoate, which lacks the thiazole carbamoyl group. The absence of this moiety reduces hydrogen-bonding capacity and polar surface area, impacting solubility and target binding affinity .
Thiazole-Containing Compounds
Thiazole rings are common in bioactive molecules. For instance, methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate shares the thiazole carbamoyl group but lacks the chromene system. This simplification diminishes π-π stacking interactions, critical for intercalation with biological targets like DNA or enzyme active sites .
Triazine-Based Benzoate Esters
Compounds such as methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (from ) feature a triazine core instead of chromene. Triazines exhibit higher symmetry and planar geometry, enhancing crystallinity but reducing conformational flexibility compared to the chromene-thiazole hybrid .
Structural and Physicochemical Data
Key Observations :
Crystallographic Insights :
- Chromene-thiazole hybrids often exhibit twisted conformations due to steric hindrance between the chromene and thiazole groups. This contrasts with the planar triazine systems, which adopt more rigid geometries .
- Hydrogen-bonding patterns in such compounds are critical for crystal packing. The target compound’s CONH group may form intermolecular N–H···O bonds, as observed in related carbamoyl derivatives ().
Challenges in Structural Validation
Accurate determination of the Z-configuration at the imine linkage requires high-resolution X-ray crystallography. Tools like SHELXL () and ORTEP-3 () are essential for refining such structures. Misassignment of tautomeric forms (e.g., enol vs. keto) is a common pitfall, necessitating validation via Hirshfeld surface analysis ().
Biological Activity
Methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate the findings from various studies regarding the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C₁₅H₁₃ClN₂O₃S
- Molecular Weight : 344.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it may inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism and replication, such as tRNA (guanine37-N1)-methyltransferase, crucial for bacterial survival under stress conditions .
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. This suggests a potential role in cancer therapy, particularly against specific tumor types.
Antimicrobial Activity
A study conducted on novel derivatives of thiazole-containing compounds demonstrated that this compound showed higher activity against Escherichia coli and Pseudomonas aeruginosa than traditional antibiotics like Streptomycin. The results are summarized in Table 1.
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 3-{...} | E. coli | 12.5 µg/mL |
Methyl 3-{...} | P. aeruginosa | 25 µg/mL |
Streptomycin | E. coli | 50 µg/mL |
Streptomycin | P. aeruginosa | 100 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines. The specific mechanisms include:
- Induction of apoptosis through mitochondrial pathway activation.
- Inhibition of cell migration and invasion.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of resistant bacterial strains. The findings indicated a remarkable reduction in bacterial load within 24 hours of treatment, suggesting rapid action against pathogens.
- Case Study on Cancer Cell Lines : A series of experiments involving breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability compared to untreated controls.
Properties
Molecular Formula |
C21H14ClN3O4S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
methyl 3-[[6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H14ClN3O4S/c1-28-20(27)12-3-2-4-15(10-12)24-19-16(18(26)25-21-23-7-8-30-21)11-13-9-14(22)5-6-17(13)29-19/h2-11H,1H3,(H,23,25,26) |
InChI Key |
RTCPKGYIBZBPGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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